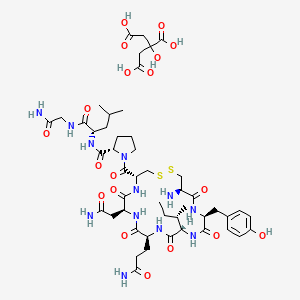
N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 256-024-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining operations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration at each stage.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors where toluene and nitrating acids are mixed under controlled conditions. The product is then purified through crystallization and washing to remove any residual acids and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various amines.
Oxidation: It can be oxidized to form different nitro compounds.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
Reduction: Produces compounds like 2,4,6-triaminotoluene.
Oxidation: Results in compounds such as 2,4,6-trinitrobenzoic acid.
Substitution: Leads to a variety of substituted nitrotoluenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in various experiments to study detonation and explosive properties.
Biology: Studied for its toxicological effects on living organisms and its environmental impact.
Medicine: Research into its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in mining and construction for controlled demolitions and rock blasting.
Mécanisme D'action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dinitrotoluene: Less explosive but still used in some industrial applications.
2,6-dinitrotoluene: Similar properties to 2,4-dinitrotoluene.
1,3,5-trinitrobenzene: Another high explosive with similar applications.
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other high explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Its stability allows for safe storage and transportation, which is a significant advantage over other more sensitive explosives.
Propriétés
Numéro CAS |
42966-04-1 |
|---|---|
Formule moléculaire |
C18H38N4 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
N'-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H38N4/c1-2-3-4-5-6-7-8-9-10-11-18-21-15-17-22(18)16-14-20-13-12-19/h20H,2-17,19H2,1H3 |
Clé InChI |
SPRVNAMHCBVRJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NCCN1CCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















